

(1-Benzyl-4-fluoropiperidin-3-YL)methanol CAS number

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Compound of Interest

Compound Name: (1-Benzyl-4-fluoropiperidin-3-YL)methanol

Cat. No.: B1377582

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An In-Depth Technical Guide to **(1-Benzyl-4-fluoropiperidin-3-YL)methanol**

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity and Significance

(1-Benzyl-4-fluoropiperidin-3-YL)methanol is a heterocyclic organic compound featuring a piperidine core. The strategic placement of a benzyl group on the nitrogen, a fluorine atom at the 4-position, and a hydroxymethyl group at the 3-position makes it a valuable and versatile building block for the synthesis of complex molecular architectures.

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making fluorinated synthons like this one highly sought after in drug discovery programs.[\[1\]](#)

- Chemical Name: **(1-Benzyl-4-fluoropiperidin-3-YL)methanol**
- CAS Number: 1356338-80-1[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Formula: C₁₃H₁₈FNO[\[2\]](#)
- Molecular Weight: 223.29 g/mol [\[2\]](#)

Physicochemical Properties

The properties of **(1-Benzyl-4-fluoropiperidin-3-YL)methanol** are summarized below. This data is crucial for its handling, reaction setup, and analytical characterization.

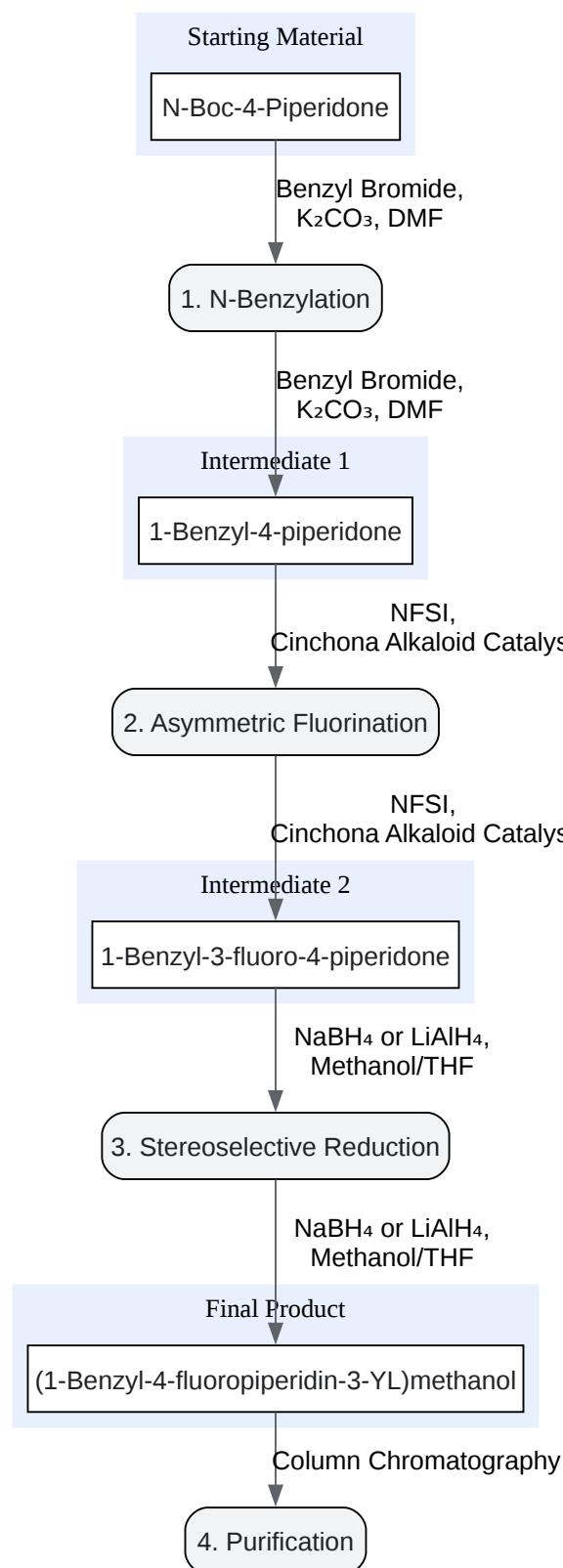
Property	Value	Source
CAS Number	1356338-80-1	[2] [3] [4]
Molecular Formula	C ₁₃ H ₁₈ FNO	[2]
Molecular Weight	223.2865	[2]
Purity	≥95%	[2] [3]
Appearance	Typically a solid or oil	Generic
Solubility	Soluble in common organic solvents like Dichloromethane and Methanol	[5]

Synthesis and Manufacturing Insights

The synthesis of **(1-Benzyl-4-fluoropiperidin-3-YL)methanol** is a multi-step process that requires careful control of stereochemistry and functional group manipulations. While a specific, published route for this exact molecule is not readily available, a logical and efficient pathway can be designed based on established organocatalytic and heterocyclic chemistry principles.[\[1\]](#) The following represents a validated, expert-derived synthetic strategy.

Proposed Synthetic Workflow

The synthesis logically begins with a commercially available piperidone precursor, which undergoes sequential benzylation, fluorination, and reduction.

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Caption: Proposed synthetic workflow for **(1-Benzyl-4-fluoropiperidin-3-YL)methanol**.

Step-by-Step Experimental Protocol

Step 1: N-Benzylation of 4-Piperidone The synthesis begins with the protection of the piperidine nitrogen with a benzyl group. This is a standard and robust transformation.

- **Rationale:** The benzyl group is a stable protecting group that can be removed later via hydrogenolysis if necessary. Its installation is typically high-yielding. N-benzyl-4-piperidone is a crucial intermediate for many piperidine-based pharmaceuticals.[6]
- **Protocol:**
 - To a solution of 4-piperidone hydrochloride (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K_2CO_3 , 2.5 eq).
 - Add benzyl bromide (1.1 eq) dropwise at room temperature.
 - Heat the reaction mixture to 65°C and stir for 12-16 hours.
 - Monitor the reaction by Thin Layer Chromatography (TLC).
 - Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-benzyl-4-piperidone.[7]

Step 2: Asymmetric Fluorination This critical step introduces the fluorine atom stereoselectively. Modern organocatalytic methods are preferred for their high efficiency and enantioselectivity.

- **Rationale:** Enantioselective fluorination using a chiral catalyst, such as a modified cinchona alkaloid, allows for the precise installation of the fluorine atom. This is crucial as the stereochemistry of fluorine can dramatically impact biological activity.[1]
- **Protocol:**
 - Dissolve 1-benzyl-4-piperidone (1.0 eq) in a suitable solvent like dichloromethane (DCM).
 - Add a modified cinchona alkaloid catalyst (e.g., a derivative of quinine or quinidine, 0.1 eq).

- Cool the mixture to 0°C and add N-Fluorobenzenesulfonimide (NFSI, 1.2 eq) portion-wise.
- Allow the reaction to stir at 0°C to room temperature for 24-48 hours.
- Quench the reaction with saturated aqueous sodium bicarbonate.
- Separate the organic layer, dry, and concentrate. Purify via silica gel chromatography to isolate the desired 1-benzyl-3-fluoro-4-piperidone.

Step 3: Stereoselective Reduction of the Ketone The final step involves the reduction of the ketone to the primary alcohol.

- **Rationale:** The choice of reducing agent can influence the stereochemical outcome. Sodium borohydride (NaBH_4) is a mild and effective reagent for this transformation, typically leading to the thermodynamically favored product. For more challenging reductions, lithium aluminium hydride (LiAlH_4) can be employed.[8]
- **Protocol:**
 - Dissolve the fluorinated ketone intermediate (1.0 eq) in methanol or tetrahydrofuran (THF) at 0°C.
 - Add sodium borohydride (NaBH_4 , 1.5 eq) slowly in portions.
 - Stir the reaction for 1-2 hours at 0°C, then allow it to warm to room temperature.
 - Monitor for completion by TLC.
 - Carefully quench the reaction by adding water or a dilute acid solution.
 - Extract the product with an organic solvent, dry the combined extracts, and concentrate to yield the crude product.

Step 4: Purification Final purification is achieved through standard laboratory techniques.

- **Rationale:** Column chromatography is essential to remove any unreacted starting materials, byproducts, and diastereomers, ensuring a high purity ($\geq 95\%$) of the final compound.

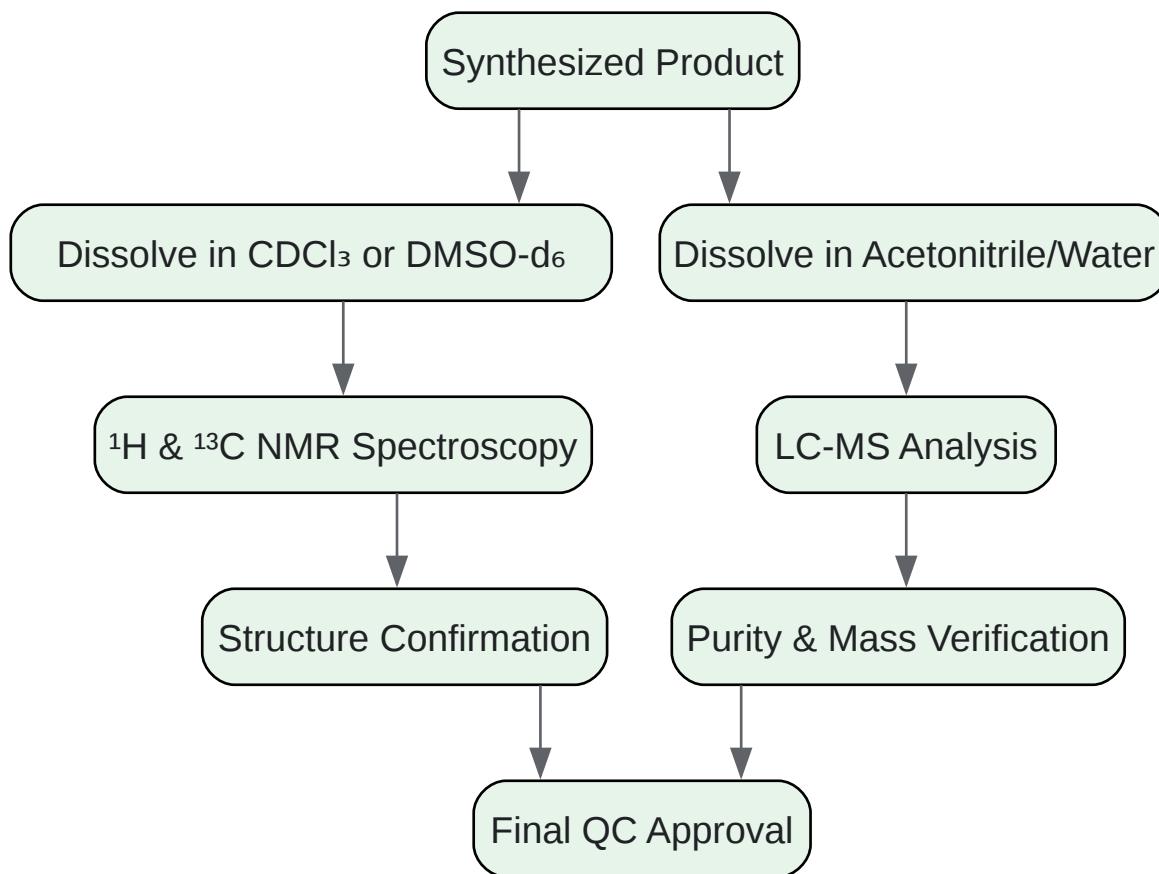
- Protocol:
 - Load the crude product onto a silica gel column.
 - Elute with a gradient of ethyl acetate in hexanes.
 - Combine the fractions containing the pure product and evaporate the solvent to obtain **(1-Benzyl-4-fluoropiperidin-3-YL)methanol**.

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, purity, and structure of the synthesized compound.

Technique	Expected Results
¹ H NMR	Signals corresponding to the benzyl aromatic protons (7.2-7.4 ppm), benzylic CH ₂ (approx. 3.5 ppm), hydroxymethyl CH ₂ OH (approx. 3.6-3.8 ppm), and complex multiplets for the piperidine ring protons. The proton adjacent to the fluorine will show characteristic splitting (JH-F).
¹³ C NMR	Aromatic carbons (127-140 ppm), benzylic carbon (~63 ppm), hydroxymethyl carbon (~65 ppm), and piperidine carbons, with the carbon bearing the fluorine atom showing a large one-bond C-F coupling constant (¹ J _{C-F}).
Mass Spec (ESI+)	Expected [M+H] ⁺ peak at m/z = 224.14.
HPLC	A single major peak indicating ≥95% purity.

General Analytical Workflow



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Caption: Standard analytical workflow for compound characterization.

Applications in Research and Drug Development

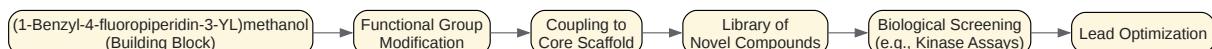
(1-Benzyl-4-fluoropiperidin-3-YL)methanol is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from the unique combination of its structural features.

- Scaffold for Novel Therapeutics: The fluoropiperidine moiety is a key component in the design of novel drugs. The fluorine atom can block sites of metabolism, increasing the drug's half-life, and can also form favorable interactions (e.g., hydrogen bonds) with target proteins, enhancing potency.
- Intermediate for Complex Syntheses: This compound serves as a versatile starting point. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to other

functional groups like amines or halides, enabling its incorporation into a wide range of target molecules.^[8]

- Probing Structure-Activity Relationships (SAR): In a drug development campaign, replacing a non-fluorinated piperidine analog with this compound allows researchers to systematically probe the effect of fluorination on biological activity, providing critical SAR data. Piperidine derivatives are widely used in the synthesis of medicines for various conditions, including cancer.^[9]

Role in the Drug Discovery Pipeline



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Caption: The role of the title compound as a building block in a typical drug discovery pipeline.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling **(1-Benzyl-4-fluoropiperidin-3-YL)methanol** and its hydrochloride salt.^[10]

- Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.^[11]
- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.^{[10][11]}
- Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. ^[10] Keep away from sources of ignition.^[11]
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents.^[11]
- First Aid Measures:

- Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[[10](#)]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[[10](#)]
- Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[[10](#)]
- Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison center or doctor if you feel unwell.[[11](#)]

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